![molecular formula C14H7F3O2 B15159054 3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)
3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of chromen-6-one derivatives. The trifluoromethyl group attached to the chromen-6-one core imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of 3-trifluoroacetyl coumarins with phenols in the presence of an organic base. This method typically involves Michael addition, transesterification, and nucleophilic addition reactions . Another method involves the tandem C–H bond trifluoromethylation and chromone annulation reactions of o-hydroxyphenyl enaminones, promoted by potassium persulfate (K₂S₂O₈) without the use of any transition metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chromen-6-one core.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication . The compound’s anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones: These compounds share a similar chromen-6-one core with a trifluoromethyl group and exhibit comparable biological activities.
3-Trifluoromethyl chromones: These compounds also contain a trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Uniqueness
3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields highlight its versatility and importance in scientific research and industrial applications.
Properties
Molecular Formula |
C14H7F3O2 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-10-9-3-1-2-4-11(9)13(18)19-12(10)7-8/h1-7H |
InChI Key |
FKDQWBQGZMJTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)
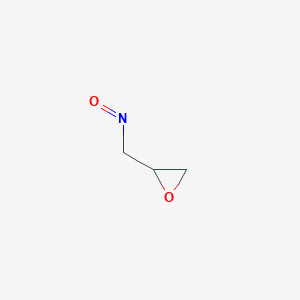
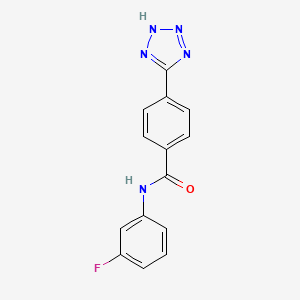
![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B15159019.png)
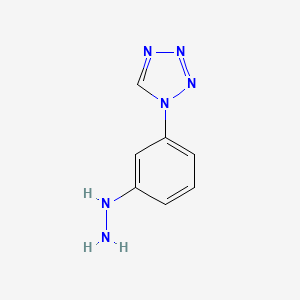
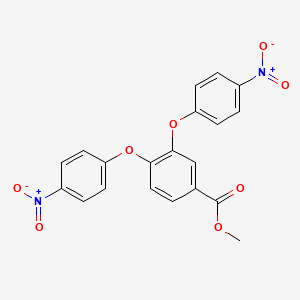

![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
![2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-](/img/structure/B15159034.png)
![13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile](/img/structure/B15159038.png)
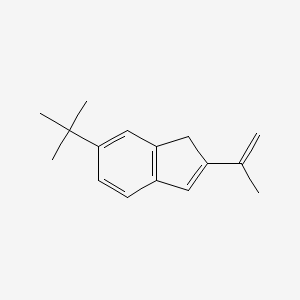
![1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-](/img/structure/B15159046.png)

